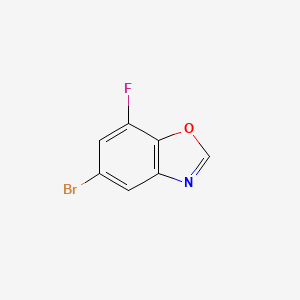

5-Bromo-7-fluoro-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-7-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with an oxazole ring, with bromine and fluorine substituents at the 5th and 7th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated and fluorinated reagents. One common method includes the reaction of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene in the presence of a base like sodium bicarbonate and an additive such as bis(pinacolato)diboron .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often employ catalytic systems to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are frequently used to facilitate the cyclization process under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromo-7-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.

Industry: Utilized in the development of novel polymeric materials and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Benzoxazole: The parent compound without bromine and fluorine substituents.

5-Bromo-1,3-benzoxazole: Lacks the fluorine substituent.

7-Fluoro-1,3-benzoxazole: Lacks the bromine substituent.

Uniqueness

5-Bromo-7-fluoro-1,3-benzoxazole is unique due to the presence of both bromine and fluorine substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These substituents can enhance its potency and selectivity in various applications .

Biological Activity

5-Bromo-7-fluoro-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole ring system with bromine and fluorine substituents at the 5 and 7 positions, respectively. Its molecular formula is C_7H_4BrF_N_2O, with a molecular weight of approximately 216.01 g/mol. The presence of halogen atoms significantly influences its reactivity and biological properties compared to other benzoxazole derivatives.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Signaling Pathways : The compound has been shown to interfere with critical signaling pathways involved in cell growth and survival, such as the MAPK and Wnt signaling pathways. This interference can lead to modulation of apoptosis and cell proliferation.

- Antifungal Activity : Studies have demonstrated that this compound exhibits significant antifungal properties against various Candida species. Its mechanism includes perturbation of sterol content in membranes and inhibition of mitochondrial respiration, which are crucial for fungal viability .

Antifungal Activity

This compound has been tested against Candida albicans and Candida glabrata, showing promising results:

| Compound | MIC (µg/mL) | % Resistance |

|---|---|---|

| 5d | 16 | 100 |

| 5k | 16 | 64.2 ± 10.6 |

| 6a | 16 | 88.0 ± 9.7 |

| 5i | 16 | 53.0 ± 3.5 |

These results indicate that the compound can effectively inhibit fungal growth even in strains resistant to conventional treatments .

Antibacterial Activity

While the antibacterial potential of benzoxazole derivatives is generally lower than that of antifungal agents, some derivatives have shown selective activity against Gram-positive bacteria like Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole structure can enhance antibacterial efficacy .

Anticancer Activity

The compound also demonstrates cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. These findings suggest a potential for development as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | Not specified |

| A549 | Not specified |

| HepG2 | Not specified |

The selective toxicity towards cancer cells compared to normal cells highlights its therapeutic potential .

Case Studies

- In Vitro Studies : A study examining the antifungal activity of several benzoxazole derivatives found that compounds similar to this compound displayed significant activity against C. albicans, with minimal inhibitory concentrations comparable to existing antifungal agents like amphotericin B (AmB) .

- Structure-Activity Relationships : Research focusing on modifying the benzoxazole framework revealed that introducing different substituents could enhance biological activity while reducing toxicity to normal cells, paving the way for new therapeutic candidates .

Properties

Molecular Formula |

C7H3BrFNO |

|---|---|

Molecular Weight |

216.01 g/mol |

IUPAC Name |

5-bromo-7-fluoro-1,3-benzoxazole |

InChI |

InChI=1S/C7H3BrFNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H |

InChI Key |

PFTCVJHVBPINQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=CO2)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.